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Compound of Interest

Compound Name: 4-Amino-2-bromophenol

Cat. No.: B112063

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
4-Amino-2-bromophenol. Due to the limited availability of direct experimental spectra in public
databases, this guide combines predicted data based on established spectroscopic principles
with data from closely related structural isomers. This information is intended to serve as a
valuable resource for the identification, characterization, and quality control of 4-Amino-2-
bromophenol in research and development settings.

Chemical Structure and Properties

4-Amino-2-bromophenol is an aromatic organic compound with the chemical formula
CeHeBrNO.[1][2] It possesses a phenol ring substituted with an amino group at position 4 and a
bromine atom at position 2. The molecular weight of this compound is 188.02 g/mol .[1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Amino-2-
bromophenol. These predictions are derived from the analysis of its structural features—an
aromatic ring, a phenol hydroxyl group, an amino group, and a halogen substituent—and by
comparison with the known spectral data of similar compounds such as 2-amino-4-
bromophenol and 4-aminophenol.

'H NMR Spectroscopy (Predicted)
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Solvent: DMSO-ds

Chemical Shift ()

Multiplicity Number of Protons  Assignment
pPpm
~9.5-105 Singlet (broad) 1H OH
~6.8-7.0 Doublet 1H Ar-H (ortho to -NH2)
~6.6 - 6.8 Doublet of doublets 1H Ar-H (ortho to -Br)
~6.5-6.7 Doublet 1H Ar-H (meta to -NH2)
~4.8-5.2 Singlet (broad) 2H NH:2

3C NMR Spectroscopy (Predicted)

Solvent: DMSO-ds

Chemical Shift (6) ppm Assignment
~145 - 150 C-OH

~140 - 145 C-NH2

~120 - 125 C-Br
~115-120 Ar-CH
~110-115 Ar-CH

~105 - 110 Ar-CH

Infrared (IR) Spectroscopy (Predicted)
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Wavenumber (cm~?)

Intensity

Assignment

3400 - 3200 Strong, Broad O-H and N-H stretching
3100 - 3000 Medium Aromatic C-H stretching
] N-H bending and Aromatic

1620 - 1580 Medium to Strong i

C=C stretching
1520 - 1480 Medium to Strong Aromatic C=C stretching
1300 - 1200 Strong C-O stretching
1200 - 1100 Medium C-N stretching

Aromatic C-H out-of-plane
850 - 750 Strong )

bending
700 - 600 Medium C-Br stretching

Mass Spectrometry (Predicted)

lonization Mode: Electron lonization (EI)

m/z Relative Abundance (%) Assignment
) [M]* and [M+2]* (due to 7°Br
187/189 High ,
and 81Br isotopes)
108 Medium [M - Br]*
80 Medium [M-Br-COJ*
65 Medium [CsHs]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These

protocols are generalized for a compound of this nature and may require optimization based on

the specific instrumentation and sample characteristics.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-2-bromophenol in 0.5-0.7
mL of deuterated dimethyl sulfoxide (DMSO-de). Ensure the sample is fully dissolved.

 Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500
MHz instrument.

e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation
delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good
signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

o Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-60 degrees,
relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to
the lower natural abundance of 13C.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO
at 6 2.50 for *H and & 39.52 for 13C).

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet Method: Mix a small amount of finely ground 4-Amino-2-bromophenol (1-2
mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the
mixture into a thin, transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.
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e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment (or the clean ATR
crystal).

o Place the prepared sample in the spectrometer and record the sample spectrum.
o Typically, spectra are collected in the range of 4000-400 cm~* with a resolution of 4 cm~1.

o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample
like 4-Amino-2-bromophenol, direct insertion probe (DIP) or gas chromatography (GC) can
be used. If using GC, the sample should first be dissolved in a suitable volatile solvent.

« lonization: Utilize Electron lonization (El) at a standard energy of 70 eV.

o Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or magnetic
sector to separate the ions based on their mass-to-charge ratio (m/z).

o Detection: Detect the separated ions to generate a mass spectrum.

o Data Analysis: Analyze the mass spectrum to identify the molecular ion peak (and its isotopic
pattern) and the major fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and
characterization of an organic compound like 4-Amino-2-bromophenol.
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Caption: Workflow for the spectroscopic analysis of 4-Amino-2-bromophenol.

Disclaimer: The spectroscopic data presented in this guide for 4-Amino-2-bromophenol are

predicted values based on the analysis of its chemical structure and comparison with

analogous compounds. For definitive characterization, it is recommended to obtain

experimental data on a purified sample.

© 2025 BenchChem. All rights rese

rved.

6/7

Tech Support


https://www.benchchem.com/product/b112063?utm_src=pdf-body-img
https://www.benchchem.com/product/b112063?utm_src=pdf-body
https://www.benchchem.com/product/b112063?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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